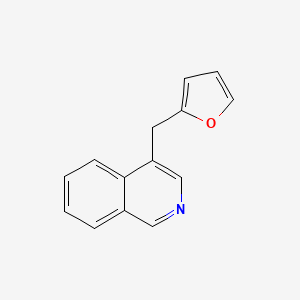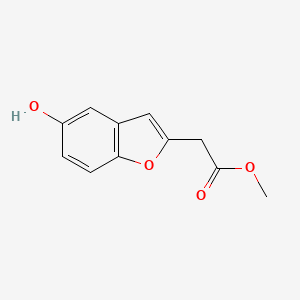
Ethyl 8-hydroxyindolizine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-hydroxyindolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound Indolizine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-hydroxyindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 8-hydroxyindolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of ethyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position and the ester group at the 7-position play crucial roles in its binding affinity and activity. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole scaffold and exhibit comparable biological activities.
Indole-2-carboxamides: These derivatives are known for their enzyme inhibitory properties and are used in medicinal chemistry.
Uniqueness
Ethyl 8-hydroxyindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3 |
Clave InChI |
VJOHTQOICSISIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CN2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)







![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)



![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)
